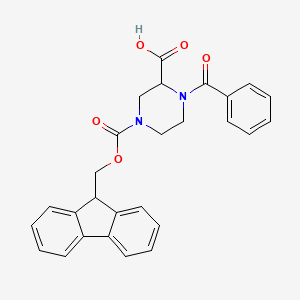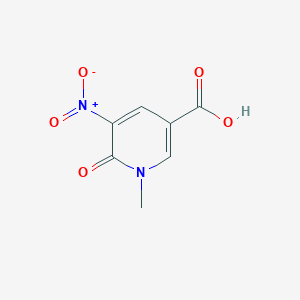
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
. It is derived from the fungus Cordyceps bassiana and exhibits various biological activities, including anti-inflammatory, antiviral, and antioxidant properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically begins with pyridine derivatives.
Nitration Reaction: The pyridine ring is nitrated using nitric acid to introduce the nitro group at the 5-position.
Oxidation Reaction: The resulting compound is then oxidized to form the oxo group at the 6-position.
Methylation Reaction: Finally, methylation is performed to introduce the methyl group at the 1-position.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amino derivatives such as 1-Methyl-5-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Substitution Products: Derivatives with different substituents at the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 , a transcription factor that regulates gene expression in response to a variety of stimuli . It plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This compound interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
The compound affects the inflammatory pathway by blocking the AP-1 mediated luciferase activity . This action leads to downstream effects that contribute to its anti-inflammatory activity .
Result of Action
The molecular and cellular effects of this compound’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
Biochemical Analysis
Biochemical Properties
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the AP-1 transcription factor, where it inhibits AP-1-mediated luciferase activity, suggesting its anti-inflammatory function . Additionally, this compound has been shown to interact with other biomolecules involved in oxidative stress and cancer pathways, further highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of AP-1-mediated luciferase activity indicates its role in modulating inflammatory responses . Furthermore, this compound has demonstrated anti-cancer properties by affecting cell proliferation and apoptosis in cancer cells. Its anti-oxidative properties also contribute to its protective effects against cellular damage caused by oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the AP-1 transcription factor, inhibiting its activity and thereby reducing the expression of pro-inflammatory genes . Additionally, this compound may interact with other signaling molecules and enzymes involved in oxidative stress and cancer pathways, leading to its observed biological effects. The inhibition of AP-1-mediated luciferase activity is a critical aspect of its anti-inflammatory function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-cancer effects, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anti-cancer activities without noticeable toxic effects . At higher doses, some adverse effects, such as mild toxicity and cellular stress, have been observed. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s anti-oxidative properties are attributed to its ability to modulate the activity of enzymes involved in reactive oxygen species (ROS) production and scavenging. Additionally, it may influence metabolic flux and metabolite levels, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s localization and accumulation are essential for its interaction with target biomolecules and subsequent biological activities.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with transcription factors and other signaling molecules . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its biological effects. Its presence in the nucleus is particularly important for its role in modulating gene expression and inflammatory responses.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It exhibits antiviral and antioxidant properties, making it useful in biological studies.
Medicine: Due to its anti-inflammatory properties, it is being researched for potential therapeutic applications.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Lacks the nitro group at the 5-position.
1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Different position of the nitro group.
Uniqueness: 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
1-methyl-5-nitro-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-8-3-4(7(11)12)2-5(6(8)10)9(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSGJKJMAIEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



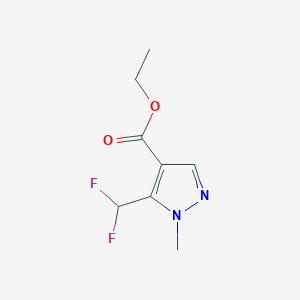
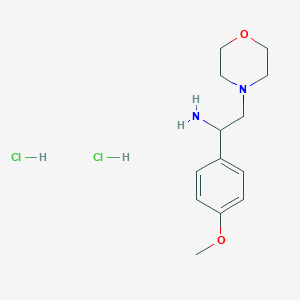
![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)
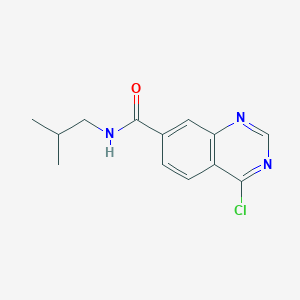
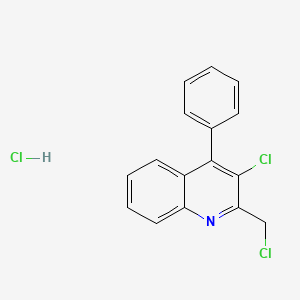
![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)
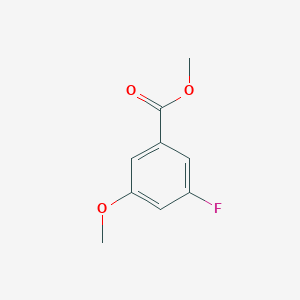

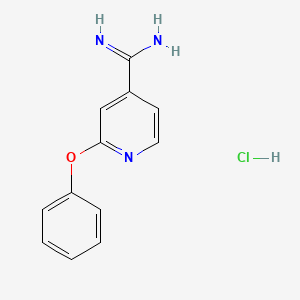
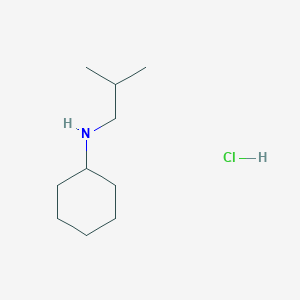
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)

